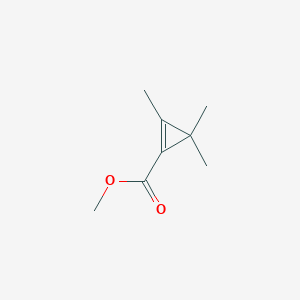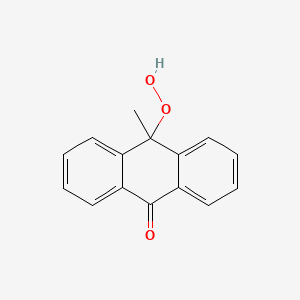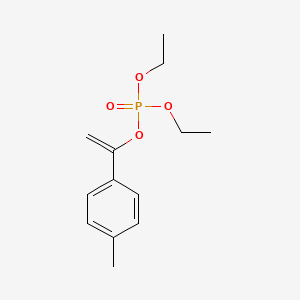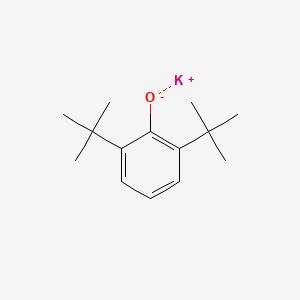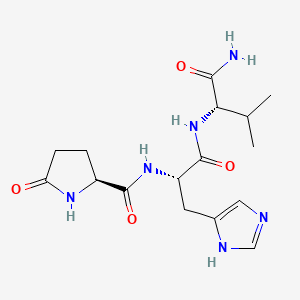![molecular formula C19H16ClNS B14702907 12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine CAS No. 20379-02-6](/img/structure/B14702907.png)
12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine: is a compound belonging to the phenothiazine class of chemicals. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine, which is prepared from diphenylamine through classical condensation with sulfur and iodine.
Functionalization: The phenothiazine core is then functionalized by introducing a chloroethyl group and a methyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions: 12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloroethyl group under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted phenothiazine derivatives.
Scientific Research Applications
Chemistry: 12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is investigated for its potential as a fluorescent probe. Its ability to interact with biological molecules and emit fluorescence makes it useful in imaging and diagnostic applications .
Medicine: Phenothiazine derivatives, including this compound, are studied for their potential therapeutic effects. They may exhibit antipsychotic, antihistaminic, and anticancer properties .
Industry: In the industrial sector, this compound is explored for its use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and solar cells .
Mechanism of Action
The mechanism of action of 12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine involves its interaction with various molecular targets. The compound can act as a photoredox catalyst, facilitating electron transfer reactions under light irradiation . This property is leveraged in applications such as polymerization and organic synthesis. Additionally, its interaction with biological molecules may involve binding to specific receptors or enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Chlorpromazine: A well-known antipsychotic agent with a similar phenothiazine core.
Promethazine: An antihistaminic agent with structural similarities.
Thioridazine: Another antipsychotic with a related structure.
Uniqueness: These functional groups can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
20379-02-6 |
|---|---|
Molecular Formula |
C19H16ClNS |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
12-(2-chloroethyl)-10-methylbenzo[a]phenothiazine |
InChI |
InChI=1S/C19H16ClNS/c1-13-6-8-17-16(12-13)21(11-10-20)19-15-5-3-2-4-14(15)7-9-18(19)22-17/h2-9,12H,10-11H2,1H3 |
InChI Key |
QGYHYHCYQKDWOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=C(N2CCCl)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14702830.png)
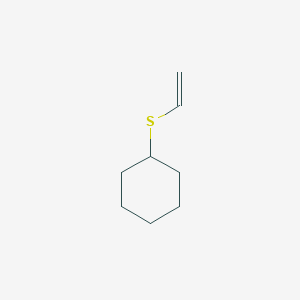
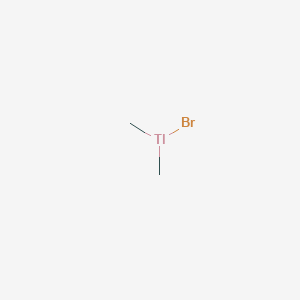

![5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14702856.png)

